5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties . The presence of a fluorophenyl group and the pyrido[2,3-d]pyrimidine core structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the condensation of 4-fluoroaniline with 1,3-dimethylbarbituric acid under acidic conditions to form an intermediate. This intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include N-oxides, reduced phenyl derivatives, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown potential as an anti-inflammatory agent. It inhibits the activity of key inflammatory mediators, making it a candidate for treating inflammatory diseases .
Medicine
In medicine, this compound is being investigated for its antitumor properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for creating a wide range of products.
Mechanism of Action
The mechanism of action of 5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific enzymes and signaling pathways. It targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: Exhibits significant anti-inflammatory properties.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Potent antitubercular agent.
Uniqueness
5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its combination of a fluorophenyl group and a pyrido[2,3-d]pyrimidine core. This unique structure enhances its pharmacological profile, making it more effective in inhibiting specific enzymes and pathways compared to its analogs .
Properties
IUPAC Name |
5-(4-fluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-19-13-12(14(21)20(2)15(19)22)11(7-8-17-13)18-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOXBGKWZBJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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